molecular formula C15H25N3O2 B2379921 N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide CAS No. 1223239-96-0

N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide

カタログ番号 B2379921
CAS番号: 1223239-96-0
分子量: 279.384
InChIキー: STRUFXVAIRFTRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as CCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in a variety of physiological processes such as sleep regulation, cardiovascular function, and inflammation.

作用機序

CCPA selectively activates the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain, heart, and other organs. Activation of the A1 receptor leads to a decrease in cAMP levels, which can have various downstream effects depending on the tissue and cell type. In the brain, activation of the A1 receptor can lead to sedation and analgesia, while in the heart, it can lead to a decrease in heart rate and contractility.
Biochemical and Physiological Effects:
CCPA has a variety of biochemical and physiological effects depending on the tissue and cell type. In the brain, CCPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It can also improve cognitive function and memory in animal models of Alzheimer's disease. In the heart, CCPA can reduce blood pressure and improve cardiac function by reducing myocardial oxygen consumption and improving coronary blood flow. CCPA has also been shown to have anti-inflammatory effects in various tissues, which may contribute to its potential therapeutic applications in inflammatory diseases.

実験室実験の利点と制限

CCPA has several advantages for use in lab experiments. It is a selective agonist of the A1 receptor, which allows for specific activation of this receptor without affecting other adenosine receptors. CCPA is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using CCPA in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, CCPA can have off-target effects at high concentrations, which may complicate data interpretation.

将来の方向性

There are several future directions for CCPA research. One area of interest is the potential therapeutic applications of CCPA in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration strategies for CCPA in these conditions. Another area of interest is the potential use of CCPA in cardiovascular diseases such as hypertension and heart failure. Studies are needed to determine the long-term effects of CCPA on cardiovascular function and to identify potential side effects. Finally, there is growing interest in the use of CCPA as a tool for studying the A1 receptor and its downstream signaling pathways. Further studies are needed to fully elucidate the mechanism of action of CCPA and its potential applications in basic research.

合成法

CCPA can be synthesized through a multistep process involving the reaction of 1-cyanocycloheptanecarboxylic acid with 1-(4-hydroxypiperidin-1-yl)ethanone. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield CCPA. The purity and yield of CCPA can be improved through various purification techniques such as recrystallization and chromatography.

科学的研究の応用

CCPA has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia. CCPA has also been investigated for its potential use in treating cardiovascular diseases, as it can reduce blood pressure and improve cardiac function. In addition, CCPA has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

特性

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c16-12-15(7-3-1-2-4-8-15)17-14(20)11-18-9-5-13(19)6-10-18/h13,19H,1-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRUFXVAIRFTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(4-hydroxypiperidin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。